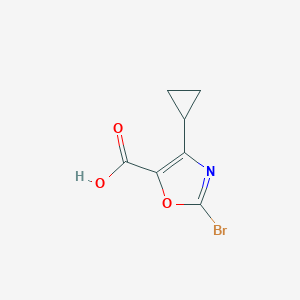

2-Bromo-4-cyclopropyl-1,3-oxazole-5-carboxylic acid

Beschreibung

2-Bromo-4-cyclopropyl-1,3-oxazole-5-carboxylic acid is a heterocyclic compound featuring an oxazole core substituted with a bromine atom at position 2, a cyclopropyl group at position 4, and a carboxylic acid moiety at position 5. The bromine atom enhances reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura), while the cyclopropyl group introduces steric and electronic effects that influence solubility and stability. The carboxylic acid group enables further functionalization, making this compound a versatile building block in medicinal chemistry and materials science.

Eigenschaften

Molekularformel |

C7H6BrNO3 |

|---|---|

Molekulargewicht |

232.03 g/mol |

IUPAC-Name |

2-bromo-4-cyclopropyl-1,3-oxazole-5-carboxylic acid |

InChI |

InChI=1S/C7H6BrNO3/c8-7-9-4(3-1-2-3)5(12-7)6(10)11/h3H,1-2H2,(H,10,11) |

InChI-Schlüssel |

YZWYIQPTHFCWNE-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1C2=C(OC(=N2)Br)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-cyclopropyl-1,3-oxazole-5-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the bromine and cyclopropyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of α-bromo ketones with nitriles in the presence of a base can yield oxazole derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to minimize costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-4-cyclopropyl-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Cycloaddition Reactions: The oxazole ring can undergo cycloaddition reactions with alkenes or alkynes to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

2-Bromo-4-cyclopropyl-1,3-oxazole-5-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and as a precursor for advanced materials.

Biological Studies: It can be used to study the interactions of oxazole-containing compounds with biological targets, providing insights into their mechanism of action.

Wirkmechanismus

The mechanism of action of 2-Bromo-4-cyclopropyl-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The presence of the bromine atom and cyclopropyl group can influence the compound’s binding affinity and selectivity. Detailed studies on its mechanism of action can reveal the pathways involved and potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-bromo-4-cyclopropyl-1,3-oxazole-5-carboxylic acid with structurally related oxazole, thiazole, and imidazole derivatives:

*Calculated based on molecular formula.

Physicochemical Properties

Melting Points :

- Methyl- and phenyl-substituted oxazoles exhibit high melting points (~239–242°C), suggesting strong intermolecular interactions (e.g., hydrogen bonding via COOH) . The cyclopropyl variant’s melting point is unreported but likely lower due to steric hindrance.

- The imidazole analog () lacks melting point data, but its predicted density (1.676 g/cm³) reflects compact packing .

Acidity :

Commercial Availability and Cost

- The phenyl- and methyl-oxazole derivatives are commercially available at premium prices (e.g., 1g of 4-methyl-2-phenyl-oxazole costs JPY 55,400) .

Biologische Aktivität

2-Bromo-4-cyclopropyl-1,3-oxazole-5-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound, characterized by a bromine atom, a cyclopropyl group, and an oxazole ring, exhibits significant potential in medicinal chemistry, particularly in anticancer, antimicrobial, and anti-inflammatory applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis methods, and relevant studies.

The molecular formula of 2-Bromo-4-cyclopropyl-1,3-oxazole-5-carboxylic acid is CHBrNO, with a molecular weight of approximately 220.02 g/mol. Its structure allows for various chemical reactions, including nucleophilic substitutions due to the presence of the bromine atom and participation in esterification and amide formation reactions through its carboxylic acid group.

The biological activity of 2-Bromo-4-cyclopropyl-1,3-oxazole-5-carboxylic acid is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in disease pathways, which is critical for its anticancer properties.

- Receptor Modulation : It can modulate receptor activity that influences various physiological processes.

Anticancer Activity

Research indicates that 2-Bromo-4-cyclopropyl-1,3-oxazole-5-carboxylic acid exhibits promising anticancer properties. In vitro studies have shown that it can induce cytotoxic effects on several cancer cell lines. For example:

| Cell Line | IC Value (µM) |

|---|---|

| HeLa (Cervical Carcinoma) | 9.27 |

| CaCo-2 (Colon Adenocarcinoma) | 2.76 |

| 3T3-L1 (Mouse Embryo Fibroblast) | 1.143 |

These values suggest that the compound possesses selective cytotoxicity against certain cancer types while sparing normal cells .

Antimicrobial Activity

The compound also demonstrates notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are as follows:

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

This antimicrobial efficacy highlights its potential as a therapeutic agent against infectious diseases .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, 2-Bromo-4-cyclopropyl-1,3-oxazole-5-carboxylic acid has been studied for its anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation.

Synthesis Methods

The synthesis of 2-Bromo-4-cyclopropyl-1,3-oxazole-5-carboxylic acid can be achieved through several routes:

- Nucleophilic Substitution : Utilizing brominated precursors to introduce the cyclopropyl group.

- Cyclization Reactions : Forming the oxazole ring through cyclization of appropriate carboxylic acid derivatives.

These methods facilitate the production of the compound in a laboratory setting for further biological evaluation .

Case Studies and Research Findings

Several studies have focused on the biological activities of oxazole derivatives similar to 2-Bromo-4-cyclopropyl-1,3-oxazole-5-carboxylic acid:

- Anticancer Studies : A study demonstrated that derivatives of oxazole compounds exhibit varying degrees of cytotoxicity against multiple cancer cell lines, supporting the potential application of such compounds in cancer therapy .

- Antimicrobial Research : Another investigation highlighted the effectiveness of oxazole derivatives against resistant bacterial strains, suggesting that modifications like those present in 2-Bromo-4-cyclopropyl-1,3-oxazole-5-carboxylic acid could enhance antimicrobial potency .

Q & A

Q. What synthetic strategies are recommended for introducing the cyclopropyl group into the oxazole ring at position 4?

The cyclopropyl group can be introduced via transition-metal-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling using cyclopropylboronic acid derivatives and a brominated oxazole precursor (e.g., 2-bromo-5-carboxylic acid oxazole). Optimize reaction conditions (e.g., Pd catalysts, base, solvent) to enhance regioselectivity and yield. Post-synthetic purification via recrystallization or HPLC is critical to isolate the desired product .

Q. How can the bromine atom at position 2 be confirmed spectroscopically?

Use - and -NMR to identify coupling patterns and chemical shifts. The bromine atom induces deshielding effects on adjacent protons and carbons. For example, in -NMR, the C-2 carbon typically appears downfield (~100–110 ppm). Mass spectrometry (HRMS) can confirm the molecular ion peak (e.g., [M+H]) with isotopic signatures matching bromine’s natural abundance .

Q. What crystallization techniques are effective for resolving structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Grow crystals via slow evaporation in polar aprotic solvents (e.g., DMSO, DMF). Use SHELXL for refinement, ensuring proper handling of twinning or disorder in the cyclopropyl moiety. For high-resolution data, SHELXPRO can assist in validating hydrogen-bonding networks and torsional angles .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density profiles. The bromine atom at C-2 is electrophilic; modeling the LUMO distribution reveals susceptibility to nucleophilic attack. Compare activation energies for SN vs. aromatic substitution pathways to guide experimental design .

Q. What experimental approaches resolve contradictions in observed vs. predicted 1H^{1}\text{H}1H-NMR splitting patterns?

Dynamic effects from the cyclopropyl group may cause unexpected splitting. Variable-temperature NMR (VT-NMR) can detect conformational exchange. For example, cooling to −40°C may resolve broad singlets into distinct multiplets. Alternatively, 2D-COSY and NOESY can clarify through-space couplings .

Q. How can byproducts from incomplete cyclopropylation be identified and minimized?

Monitor reactions using LC-MS to detect intermediates (e.g., unsubstituted oxazole derivatives). Adjust stoichiometry of the boronic acid reagent or employ directing groups (e.g., carboxylic acid as a coordinating moiety) to enhance regioselectivity. Post-reaction, use column chromatography with gradient elution (hexane/EtOAc) to separate byproducts .

Q. What strategies optimize the compound’s stability under acidic or basic conditions?

The carboxylic acid group is prone to decarboxylation under strong bases. Test stability via pH-dependent degradation studies (e.g., 1M HCl vs. 1M NaOH at 25°C). Stabilize the compound by derivatizing the acid as a methyl ester during synthesis, followed by selective deprotection .

Methodological Notes

- Synthesis : Prioritize regioselective bromination using NBS (N-bromosuccinimide) in DMF .

- Purification : Use preparative HPLC with a C18 column (MeCN/HO + 0.1% TFA) for high-purity isolates .

- Data Validation : Cross-reference IR spectra (e.g., carbonyl stretch ~1700 cm) with computational predictions to confirm functional groups .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.